1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester
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Overview
Description
5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxycarbonyl)pyridine-3-boronic acid
- 5-(Methoxycarbonyl)pyridine-2-carboxylic acid
Uniqueness
5-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to its fused pyrrole and pyridine rings, which confer distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and can lead to unique biological and chemical activities.
Properties
Molecular Formula |
C10H7N2O4- |
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Molecular Weight |
219.17 g/mol |
IUPAC Name |
5-methoxycarbonyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)5-2-6-7(9(13)14)4-12-8(6)11-3-5/h2-4H,1H3,(H,11,12)(H,13,14)/p-1 |
InChI Key |
SAPUWAGYDRIBES-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC2=C(NC=C2C(=O)[O-])N=C1 |
Origin of Product |
United States |
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